1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL
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Overview
Description
1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring substituted with an aminomethyl group and an ethan-1-ol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol typically involves the reaction of oxane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of oxirane derivatives, which undergo ring-opening reactions with aminomethylating agents to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an oxolan ring instead of an oxane ring.
1-[3-(Aminomethyl)tetrahydrofuran-3-yl]ethan-1-ol: Contains a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
1-[3-(Aminomethyl)oxan-3-yl]ethan-1-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxan-3-yl]ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7(10)8(5-9)3-2-4-11-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
VCWXBPMXTLSKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCOC1)CN)O |
Origin of Product |
United States |
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